Anthraquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHIXYEVGDQDX-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2, Array | |
| Record name | ANTHRAQUINONE | |
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Related CAS |
71730-08-0 | |
| Record name | 9,10-Anthracenedione, homopolymer | |
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DSSTOX Substance ID |
DTXSID3020095 | |
| Record name | Anthraquinone | |
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Molecular Weight |
208.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS. | |
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Boiling Point |
714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C | |
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Flash Point |
365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor | |
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Density |
1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³ | |
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Vapor Density |
7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16 | |
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Vapor Pressure |
1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals | |
CAS No. |
84-65-1 | |
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Melting Point |
547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol | |
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Biosynthesis and Natural Product Research of Anthraquinones
Elucidation of Biosynthetic Pathways in Diverse Organisms
In nature, anthraquinones are synthesized through two primary and distinct biosynthetic pathways: the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net The prevalence of one pathway over the other often depends on the organism. For instance, the polyketide pathway is common in fungi and certain higher plant families like Polygonaceae and Leguminosae, while the shikimate pathway is characteristic of families such as Rubiaceae. researchgate.netresearchgate.net
The polyketide pathway is a major route for the formation of anthraquinones, particularly in fungi and specific plant families like Rhamnaceae and Polygonaceae. researchgate.net This pathway begins with a starter unit, typically acetyl-CoA, which is subsequently extended by seven malonyl-CoA units. researchgate.net This series of condensations forms a linear octaketide chain that undergoes specific cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone skeleton. researchgate.net Anthraquinones produced via this pathway, such as emodin (B1671224) and chrysophanol (B1684469), are often substituted on both terminal aromatic rings (rings A and C). researchgate.netfu-berlin.de
In bacteria, such as the gram-negative Photorhabdus luminescens, anthraquinones are produced by a type II polyketide synthase (PKS) system. rsc.org A notable feature in this bacterium is the action of an unusual lyase, AntI, which catalyzes the shortening of the polyketide chain before the formation of the third aromatic ring. rsc.org This enzymatic step involves retro-Claisen and Dieckmann reactions, demonstrating a unique multistep catalytic process within the PKS system. rsc.org
The shikimate pathway is the primary route for the biosynthesis of alizarin-type anthraquinones, which are typically found in plant families like Rubiaceae. researchgate.netacademicjournals.org A key feature of these anthraquinones is that they generally have substituents only on ring C. researchgate.net This pathway is also referred to as the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net
The process initiates with chorismate, a crucial branch-point metabolite derived from the shikimate pathway. researchgate.netnih.gov The key steps are:
Conversion to Isochorismate: The enzyme isochorismate synthase (ICS) converts chorismate to isochorismate. researchgate.netresearchgate.net
Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid (OSB) by OSB synthase, a reaction that requires α-ketoglutarate and thiamine (B1217682) diphosphate (B83284) (TPP). researchgate.netresearchgate.net
Activation and Cyclization: OSB is activated by the formation of a CoA ester, a reaction catalyzed by OSB:CoA ligase. researchgate.net This activated intermediate, OSB-CoA, then undergoes ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netresearchgate.net The DHNA molecule constitutes rings A and B of the final this compound structure. researchgate.net
Formation of Ring C: The third ring (ring C) is formed through the attachment of a C5 isoprene (B109036) unit, typically derived from 3,3-dimethylallyl pyrophosphate (DMAPP). researchgate.net
The biosynthesis of anthraquinones is orchestrated by a variety of specific enzymes that catalyze the key steps in each pathway. Polyketide synthases (PKS) are fundamental to the polyketide pathway and are categorized into three main types. fu-berlin.de In the shikimate/OSB pathway, a different set of enzymes is responsible for constructing the this compound core. researchgate.net More recently, enzymes involved in the final oxidative steps have also been characterized. acs.org
| Enzyme Name | Pathway | Function | Organism Type | Citations |
| Polyketide Synthase (PKS) Type I | Polyketide | Multifunctional enzymes that act iteratively to build the polyketide chain. | Fungi | fu-berlin.de |
| Polyketide Synthase (PKS) Type II | Polyketide | Multi-enzyme complexes with separate catalytic sites for each step; produce aromatic products. | Bacteria | fu-berlin.dersc.org |
| Polyketide Synthase (PKS) Type III | Polyketide | Homodimeric enzymes that act iteratively; possess a ketoacyl synthase domain. | Plants | fu-berlin.de |
| AntI Lyase | Polyketide | Catalyzes terminal polyketide shortening via retro-Claisen and Dieckmann reactions. | Bacteria (P. luminescens) | rsc.org |
| Isochorismate Synthase (ICS) | Shikimate/OSB | Converts chorismate to isochorismate, the entry point into the pathway. | Plants (Rubiaceae) | researchgate.netresearchgate.netnih.gov |
| o-Succinylbenzoate Synthase (OSBS) | Shikimate/OSB | Converts isochorismate to o-succinylbenzoic acid (OSB). | Plants, Bacteria | researchgate.netresearchgate.netnih.gov |
| OSB:CoA Ligase | Shikimate/OSB | Activates OSB by forming a CoA ester, preparing it for cyclization. | Plants | researchgate.net |
| DynE13 and DynA1 | Final Oxidation | A flavin-dependent oxygenase (DynE13) and a cofactor-free oxygenase (DynA1) that act in tandem to convert a δ-thiolactone anthracene (B1667546) intermediate into a hydroxythis compound. | Bacteria | acs.org |
The production of anthraquinones is tightly regulated at the genetic level. nih.gov The genes encoding key biosynthetic enzymes, such as isochorismate synthase and o-succinylbenzoic acid synthase, have been identified as crucial for the synthesis of these compounds. researchgate.net Research indicates that the primary point of regulation in the shikimate-derived pathway is at the entry step, controlled by the activity of isochorismate synthase (ICS). nih.gov
Metabolic engineering offers a promising strategy to enhance the production of valuable anthraquinones. By manipulating the expression of key genes, it is possible to increase the metabolic flux towards this compound biosynthesis. For example, the overexpression of the gene for 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme in the MEP pathway that supplies precursors for ring C, led to a significant increase in this compound accumulation in cell suspension cultures of Morinda citrifolia. nih.gov This approach not only boosted this compound output but also increased the levels of DXS mRNA transcripts and total phenolic compounds. nih.gov The regulation of these biosynthetic pathways often involves complex networks of transcription factors that control the expression of structural genes, similar to what is observed in the well-studied anthocyanin pathway. nih.govfrontiersin.org
Isolation, Characterization, and Structural Elucidation of Novel Natural Anthraquinones
The search for new bioactive compounds continues to yield novel this compound structures from diverse natural sources. Modern spectroscopic techniques are indispensable for their isolation and structural elucidation. nih.gov Methodologies such as High-Performance Liquid Chromatography (HPLC) are used for separation and purification, while Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D-NMR, 2D-NMR like COSY, HMQC, and HMBC) and mass spectrometry (MS) are critical for determining the precise chemical structures. academicjournals.orgnih.govelsevierpure.com
Recent research has led to the discovery of several new anthraquinones. For example, studies on the plant Ceratotheca triloba resulted in the isolation of three new this compound derivatives. academicjournals.org Similarly, investigations into Symplocos racemosa and Rhamnus alaternus have also uncovered previously unknown this compound compounds. nih.govelsevierpure.com
| Novel Compound | Natural Source | Citations |
| 1,4-dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione | Symplocos racemosa | nih.gov |
| 1,4-dihydroxy-6-(hydroxymethyl)-8-butylanthracene-9,10-dione | Symplocos racemosa | nih.gov |
| 1,4-dihydroxy-6-(hydroxymethyl)-8-propyl anthracene-9,10-dione | Symplocos racemosa | nih.gov |
| Alaternoside A | Rhamnus alaternus L. | elsevierpure.com |
| Alaternoside B | Rhamnus alaternus L. | elsevierpure.com |
| Alaternoside C | Rhamnus alaternus L. | elsevierpure.com |
| 5, 8-dimethoxy-2, 3, 10, 10a-tetrahydro-1H, 4aH-phenanthrene-4, 9-dione | Ceratotheca triloba | academicjournals.org |
Chemodiversity and Ecological Roles of Naturally Occurring Anthraquinones
The structural diversity of anthraquinones is vast, with approximately 700 different compounds identified from natural sources. nih.govnih.gov This chemodiversity arises from the core this compound skeleton being modified by various enzymatic reactions, such as methylation, oxidation, dimerization, and glycosylation. nih.govresearchgate.net These compounds are widespread, occurring in organisms ranging from bacteria and fungi to higher plants and insects. biologyinsights.com
Naturally occurring anthraquinones fulfill several important ecological roles for the organisms that produce them.
Pigmentation: Many anthraquinones are brightly colored and function as pigments. biologyinsights.com For example, the yellow and orange hues of many lichens in the family Teloschistaceae are due to the presence of anthraquinones. wikipedia.org
Chemical Defense: A primary role of these compounds is in chemical defense. Many anthraquinones exhibit significant antimicrobial and antifungal activities, protecting the organism from pathogens. nih.govnumberanalytics.com They can also act as anti-herbivore agents, deterring insects and other animals from feeding. fu-berlin.de For instance, 1,8-dihydroxylated anthraquinones like chrysazin and chrysophanol are found in the defensive secretions of leaf beetles. fu-berlin.de
Allelochemicals: In plants, anthraquinones can be released into the soil, where they may influence the growth of neighboring plants and microorganisms, acting as allelochemicals.
Environmental Interaction: The production of these secondary metabolites is often a response to environmental stress, suggesting they play a role in adaptation and survival. researchgate.net Their presence in diverse ecosystems, from soil to marine environments, highlights their broad ecological significance. nih.govnih.gov
Advanced Synthetic Methodologies for Anthraquinone Scaffolds
Strategic Approaches to Anthraquinone Core Synthesis
The construction of the fundamental this compound tricycle can be achieved through several strategic synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern on the aromatic rings and the availability of starting materials. Key approaches include classical cyclization reactions and modern cycloaddition methodologies.
One of the most established methods for this compound synthesis is the Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640), followed by an acid-catalyzed cyclization of the resulting 2-benzoylbenzoic acid. numberanalytics.comtandfonline.com This method is highly versatile and allows for the preparation of a wide range of substituted anthraquinones. tandfonline.com Variations of this approach have been developed to improve efficiency and environmental compatibility. For instance, the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive and reusable catalyst in aqueous media provides a green alternative to traditional Lewis acids. tandfonline.com
Key Features of Alum-Catalyzed this compound Synthesis tandfonline.com
| Parameter | Description |
|---|---|
| Catalyst | Alum (KAl(SO₄)₂·12H₂O) |
| Solvent | Water |
| Temperature | Ambient |
| Reaction Time | 60-120 minutes |
| Yields | Good to excellent (70-96%) |
The Diels-Alder reaction represents another powerful strategy for constructing the this compound core. numberanalytics.comnih.gov This [4+2] cycloaddition typically involves the reaction of a suitably substituted 1,4-naphthoquinone (B94277) with a diene, followed by an oxidation or aromatization step. nih.govacs.org This approach offers excellent control over the regiochemistry of the final product. A notable example is the synthesis of the this compound core of cyclo-mumbaistatin, where a thermal Diels-Alder reaction between chlorojuglone and a silyl (B83357) ketene (B1206846) acetal-derived diene was a key step. nih.gov
More recent innovations in core synthesis include the Hauser-Kraus annulation , which involves the reaction of a phthalide (B148349) anion with a Michael acceptor. acs.org This method has been successfully applied in the total synthesis of several bioactive natural products, including chrysophanol (B1684469), danthron, and physcion (B1677767), using Kobayashi's aryne precursors. acs.org The strategic advantage of such methods often lies in their ability to introduce the this compound moiety late in a synthetic sequence, which can be beneficial when dealing with sensitive functional groups. nih.gov
Synthetic strategies can be broadly categorized into two main approaches: early-stage synthesis of the this compound core followed by functionalization, or late-stage introduction of the this compound ring system. nih.gov The latter often employs annulation reactions like the Diels-Alder or Hauser-Kraus methods. nih.gov
Regioselective Functionalization and Derivatization of the this compound System
The chemical properties of the this compound scaffold are significantly influenced by the two electron-withdrawing carbonyl groups, which deactivate the aromatic rings towards electrophilic substitution and make regioselective functionalization a challenging task. colab.ws Consequently, the development of methods for the controlled introduction of functional groups is paramount for creating structural diversity and for the targeted synthesis of compounds with specific properties. colab.ws
A wide range of reactions have been developed to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds with the this compound nucleus. colab.ws These include both classical and modern synthetic transformations.
Selected Functionalization Reactions of the this compound Core
| Reaction Type | Description | Example |
|---|---|---|
| Mannich Reaction | Introduces aminoalkyl substituents, typically requiring activating groups on the this compound ring. | Synthesis of emodin (B1671224) derivatives. colab.ws |
| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, allow for the formation of C-C bonds with haloanthraquinones. | Coupling of 3-bromojuglone with a stannylated this compound. nih.gov |
| Nucleophilic Aromatic Substitution | Direct replacement of a leaving group (e.g., a halogen) with a nucleophile. | Synthesis of amino- and thio-anthraquinone derivatives. lew.romdpi.com |
| Halogenation | Introduction of halogen atoms, which can then serve as handles for further functionalization. | Bromination with N-bromosuccinimide. colab.ws |
The presence of hydroxyl or amino groups on the this compound core can significantly alter its reactivity, facilitating electrophilic substitution reactions. For example, the Mannich reaction, a method for C-C bond formation, is achievable for anthraquinones that contain strong activating substituents like the hydroxyl groups in emodin. colab.ws
Modern transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the regioselective functionalization of anthraquinones. These methods allow for the precise installation of a wide variety of substituents that would be difficult to introduce using classical methods.
Biomimetic Synthesis of Complex this compound Natural Products
Nature provides a vast collection of structurally complex and biologically active this compound-containing natural products. The biosynthetic pathways of these compounds often serve as a source of inspiration for laboratory synthesis. A common biosynthetic route to anthraquinones in fungi and plants is the polyketide pathway . nih.gov This pathway begins with the enzymatic elongation of acetyl-CoA and malonyl-CoA to form a polyketide precursor, which then undergoes a series of cyclization and aromatization reactions to yield the this compound core, such as chrysophanol. nih.gov
Biomimetic synthetic strategies attempt to mimic these natural processes to achieve efficient and elegant total syntheses. nih.gov These approaches can involve polyketide-like cyclizations or late-stage oxidative transformations that are reminiscent of enzymatic processes.
A notable example is the synthesis of the aza-anthraquinone natural products, griffithazanone A and marcanine A. The synthetic strategy featured a key light-mediated electrocyclization to form the central aza-anthraquinone core, demonstrating an expedient route to this class of nitrogen-containing anthraquinones. nih.gov
The synthesis of uncialamycin, an enediyne natural product, showcases a late-stage Hauser annulation to install the this compound moiety. nih.gov This strategic choice avoids subjecting the sensitive enediyne core to the conditions required for this compound formation earlier in the synthesis. nih.gov Masking the reactive this compound ring system as a less reactive precursor, such as a tetrahydroxyanthracene derivative, is another common tactic employed in the synthesis of complex natural products. nih.gov
Rational Design and Synthesis of Novel this compound Analogs for Research Applications
The versatility of the this compound scaffold has led to its widespread use in the rational design and synthesis of novel analogs for a variety of research applications, spanning from medicinal chemistry to materials science. researchgate.netresearchgate.net
In the field of medicinal chemistry , this compound is a privileged scaffold for the development of anticancer agents. nih.govresearchgate.net Researchers synthesize novel derivatives to enhance their therapeutic properties and overcome challenges such as drug resistance. researchgate.netresearchgate.net For instance, emodin derivatives have been synthesized using microwave-assisted methods to explore their antiproliferative activity. nih.gov Another strategy involves the annelation of heterocyclic rings to the this compound core to optimize antitumor properties. researchgate.net
Examples of Synthetic this compound Analogs and Their Applications
| Analog Class | Synthetic Approach | Research Application |
|---|---|---|
| Heteroarene-fused anthraquinones | Rational design and heterocyclization reactions. researchgate.net | Overcoming multidrug resistance in cancer cells. researchgate.net |
| Thio-anthraquinone derivatives | Nucleophilic substitution of a halothis compound with a thiophenol. lew.ro | Development of novel tissue dyes for histopathology. lew.ro |
| This compound-based polymers | Catalytic synthesis, electropolymerization, or free radical polymerization. | Electroactive materials for energy storage systems. |
| Aminothis compound derivatives | Nucleophilic substitution of sodium this compound-2-sulfonate with ammonia. mdpi.com | Active materials for environmental sensors. mdpi.com |
In materials science , this compound derivatives are being developed as electroactive materials for energy storage applications. Their ability to undergo reversible redox reactions makes them promising candidates for organic rechargeable batteries. Synthetic efforts in this area focus on creating polymers and copolymers of this compound to improve processability and performance.
Furthermore, the unique photophysical properties of anthraquinones are exploited in the creation of new dyes and sensors. A novel thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, was synthesized and developed into a specific stain for brain tissue imaging. lew.ro The synthesis of 2-aminothis compound (B85984) has been explored for its potential use in fabricating humidity and temperature sensors due to its semiconducting and hydrophobic properties. mdpi.com
The rational design of these novel analogs often involves a deep understanding of structure-activity relationships (SAR) and the use of computational modeling to predict the properties of target molecules before their synthesis. researchgate.net
Mechanistic Investigations of Anthraquinone Bioactivity
Anticancer Mechanisms of Action of Anthraquinone and its Derivatives
The planar tricyclic structure of the this compound core is a key feature that enables its diverse biological activities. nih.gov This scaffold allows for modifications that have led to the development of numerous anticancer agents, both naturally occurring and synthetic. nih.govnih.gov The anticancer effects of these compounds are attributed to several interconnected mechanisms that ultimately lead to the demise of cancer cells. nih.govrsc.org
A primary mechanism by which many this compound derivatives exert their cytotoxic effects is through direct interaction with DNA. core.ac.uk The planar aromatic rings of the this compound molecule can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govcore.ac.ukmdpi.com This interaction can cause a distortion in the DNA structure, interfering with essential cellular processes like DNA replication and transcription, which can ultimately lead to cell death. core.ac.uk
Some this compound derivatives, such as doxorubicin (B1662922) and mitoxantrone, are well-known for their DNA intercalating properties. core.ac.ukresearchgate.net The binding of these compounds to DNA can be stabilized by forces like van der Waals interactions, electrostatic forces, and hydrophobic interactions. researchgate.net Furthermore, certain this compound derivatives can induce DNA damage through other means. For instance, they can participate in photodynamic therapy, where upon light activation, they can generate reactive oxygen species (ROS) that cause oxidative damage to DNA. mdpi.comacs.org This DNA damage can trigger cellular senescence or apoptosis. nih.gov The ability of anthraquinones to interact with and damage DNA is a cornerstone of their anticancer activity. researchgate.net
Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. youtube.com They function by creating transient breaks in the DNA strands to relieve supercoiling. nih.gov Anthracyclines, a class of drugs with an this compound backbone, are potent inhibitors of topoisomerase II. nih.govyoutube.comdrugbank.com
These drugs, often referred to as "topoisomerase poisons," act by stabilizing the transient complex formed between topoisomerase II and DNA, where the DNA is in a cleaved state. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. youtube.comnih.gov The resulting DNA damage is particularly toxic to rapidly proliferating cancer cells, triggering apoptotic cell death. nih.gov Some this compound derivatives have also been found to inhibit topoisomerase I, and some even exhibit dual inhibitory activity against both topoisomerase I and II. nih.gov The inhibition of these essential enzymes represents a significant mechanism of the anticancer action of anthraquinones. rsc.orgnih.gov
Anthraquinones and their derivatives can induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. nih.govresearchgate.net They can also interfere with the cell cycle, the series of events that lead to cell division, causing arrest at specific phases and preventing cancer cell proliferation. nih.govnih.gov
For instance, the this compound derivative physcion (B1677767) has been shown to induce G0/G1 phase arrest in breast cancer cells. nih.govresearchgate.net This is associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin A, CDK4, and CDK2. nih.govresearchgate.net Other this compound derivatives can induce cell cycle arrest at the G2/M phase. nih.gov The induction of apoptosis by anthraquinones can be mediated by the intrinsic (mitochondrial) pathway, often involving an increase in the Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria. nih.govspandidos-publications.com This, in turn, activates a cascade of caspases, enzymes that execute the apoptotic process. nih.govnih.gov The ability to trigger apoptosis and halt cell cycle progression is a critical aspect of the anticancer efficacy of anthraquinones. nih.govresearchgate.net
Anthraquinones exert significant influence over various cellular signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth, proliferation, and survival.
Mitogen-Activated Protein Kinases (MAPK): The MAPK pathway is a key signaling cascade involved in cell proliferation and survival. mdpi.comyoutube.com Some anthraquinones, like emodin (B1671224), can modulate this pathway. nih.gov For example, emodin has been shown to promote the phosphorylation of ERK and p38, which can induce apoptosis and cell cycle arrest in liver cancer cells. nih.gov The regulation of the MAPK pathway is a crucial mechanism by which anthraquinones can control cancer cell fate. spandidos-publications.comnih.gov
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt): The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its overactivation is common in many cancers. mdpi.comyoutube.com Several this compound derivatives, including emodin and aloe-emodin (B1665711), have been found to inhibit the PI3K/Akt signaling pathway. nih.govtandfonline.com This inhibition can suppress cancer cell growth and promote apoptosis. tandfonline.com Combining anthracyclines with PI3K/Akt inhibitors has been shown to enhance the anticancer effects in oral squamous cell carcinoma cells. nih.gov The this compound derivative C2, in combination with oxaliplatin (B1677828), has been found to induce autophagy in colorectal cancer cells through the PI3K/AKT/mTOR pathway. nih.gov
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B-cells (NF-κB): NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. mdpi.com Some natural compounds, including those with structures similar to anthraquinones, have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory and pro-survival genes. mdpi.com
A significant challenge in cancer treatment is the development of resistance to chemotherapy and radiation. frontiersin.orgmdpi.com Anthraquinones have shown promise in overcoming these resistance mechanisms.
Some this compound derivatives can reverse multidrug resistance by targeting mechanisms such as drug efflux pumps. nih.gov For example, the natural this compound emodin has been reported to have a reversal effect on multidrug resistance in certain cancer cell lines. nih.gov The this compound derivative C2 has been shown to reverse resistance to oxaliplatin in colorectal cancer cells by downregulating the expression of drug efflux pumps like P-gp and BCRP. nih.gov
Furthermore, certain anthraquinones can act as radiosensitizers, making cancer cells more susceptible to radiation therapy. visionpublisher.info The hypoxia-activated this compound AQ4N is one such compound being investigated for its ability to enhance the effects of radiation, particularly in the oxygen-deficient (hypoxic) regions of tumors that are often resistant to treatment. visionpublisher.info
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, while metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. spandidos-publications.comnih.gov Anthraquinones and their derivatives have demonstrated the ability to inhibit both of these critical processes.
Emodin, for instance, has been shown to attenuate tumor-induced angiogenesis and metastasis in breast cancer models. spandidos-publications.comnih.gov Its inhibitory effects are associated with the downregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor in angiogenesis. spandidos-publications.comnih.gov Another this compound derivative, 1,8-dihydroxy-3-methoxy-anthraquinone (DMA), inhibits tumor angiogenesis by suppressing the stability of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen levels. nih.gov The this compound derivative PPemd26 has also been found to suppress tumor angiogenesis by inhibiting VEGFR2 signaling pathways. tmu.edu.tw
Targeting Telomerase Activity and DNA G-Quadruplexes
This compound derivatives have emerged as significant agents in cancer research due to their ability to target and disrupt telomere maintenance in malignant cells, primarily through the stabilization of G-quadruplex DNA structures. nih.gov G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as human telomeres and the promoter regions of various oncogenes. nih.gov The large, planar π-surface of the this compound core allows for effective π-π stacking interactions with the G-tetrads, which are the fundamental units of the G-quadruplex structure. nih.gov
The stabilization of these G-quadruplex structures by this compound derivatives inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. nih.gov Telomerase inhibition is a key anticancer strategy, and the ability of a compound to stabilize the G-quadruplex conformation in human telomeres often correlates with its capacity to inhibit this enzyme. nih.gov For instance, a 2,6-disubstituted aminoalkyl amido this compound was found to inhibit telomerase at a concentration of 23 μM. nih.gov Further research into aminoacyl-anthraquinone conjugates has shown that these compounds exhibit a clear preference for binding to quadruplex DNA over duplex DNA. nih.gov
The specific structural features of the this compound derivatives play a crucial role in their G-quadruplex stabilizing and telomerase-inhibiting activities. Structure-activity relationship (SAR) analyses have revealed that the positioning of side chains, the nature of the amino acid components, and the type of linkage between the this compound core and the side chains are all major factors. nih.gov For example, piperidine (B6355638) this compound derivatives have been shown to suppress telomerase activity in cancer cells. nih.gov By binding to and stabilizing the G-quadruplex, these compounds can trigger an apoptotic pathway in cancer cells, highlighting their therapeutic potential. nih.gov
Mechanisms of Action in Tetrahydroanthraquinones
Tetrahydroanthraquinones, a class of this compound derivatives where one of the benzene (B151609) rings is hydrogenated, are primarily microbial secondary metabolites that exhibit significant biological activities, including anticancer effects. nih.gov Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting enzymes relevant to cancer progression. nih.gov
A prominent example is Altersolanol A, one of the most extensively researched tetrahydroanthraquinones. It has demonstrated antitumor activities against a wide range of cancers. nih.gov The anticancer effect of Altersolanol A is linked to its ability to induce apoptosis and inhibit cell invasion by suppressing NF-κB transcription. nih.gov It has also been shown to inhibit angiogenesis (the formation of new blood vessels) at low concentrations, both in vitro and in vivo, by suppressing the proliferation, migration, and tube formation of endothelial cells. nih.gov Notably, Altersolanol A can inhibit the proliferation and migration of both adherent and non-adherent cancer cells while leaving non-cancer cells unaffected. nih.gov
Other tetrahydroanthraquinones also exhibit potent anticancer activities through various mechanisms.
SZ-685C , isolated from the fungus Halorosellinia sp., shows broad-spectrum antitumor activity against human glioma, hepatoma, prostate, and breast cancer cells. nih.gov Its mechanism involves inducing apoptosis through the Akt/FOXO pathway, which was also observed to suppress tumor growth in vivo. nih.gov
Altersolanol F has been found to impair the viability of colorectal and cervical cancer cells. nih.gov
4-Dehydroxyaltersolanol A has demonstrated cytotoxicity against mouse lymphoma cells. nih.gov
These findings underscore the potential of tetrahydroanthraquinones as a source for the development of novel anticancer drugs with specific molecular targets. nih.gov
| Compound Name | Reported Bioactivity/Mechanism of Action |
| Altersolanol A | Induces apoptosis and inhibits invasion via inhibition of NF-κB transcription; Inhibits angiogenesis. nih.gov |
| SZ-685C | Induces apoptosis through the Akt/FOXO pathway. nih.gov |
| Altersolanol F | Impairs viability of colorectal and cervical cancer cells. nih.gov |
| 4-Dehydroxyaltersolanol A | Cytotoxic against mouse lymphoma cells. nih.gov |
Antimicrobial Mechanisms of Action of this compound and its Derivatives
Antibacterial Activities: Modes of Action
Anthraquinones and their derivatives exhibit a range of antibacterial effects through multiple mechanisms. These mechanisms include the inhibition of biofilm formation, disruption of the bacterial cell wall and membrane integrity, and the inhibition of essential biosynthetic pathways like nucleic acid and protein synthesis. nih.govrsc.org
Bacterial biofilms are communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. tandfonline.com Several this compound compounds have been identified as potent agents that can either inhibit the formation of biofilms or eradicate established ones. nih.gov
The mechanisms behind this antibiofilm activity are varied. Emodin, a naturally occurring this compound, has been shown to significantly inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Stenotrophomonas maltophilia. tandfonline.com It is believed that emodin can penetrate the biofilm and interfere with the quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates biofilm development. tandfonline.com Other anthraquinones, such as alizarin (B75676) and rhein (B1680588), also demonstrate significant biofilm inhibition. nih.govresearchgate.net
Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that compounds like this compound-2-carboxylic acid and rhein can disrupt preformed biofilms. nih.govbohrium.com The proposed mechanism involves the dispersion of biofilm cells, possibly by killing them or interfering with the extracellular matrix. nih.gov RNA sequencing analysis revealed that these compounds may disrupt phosphate (B84403) homeostasis in MRSA by upregulating phosphate transport-related genes, which in turn leads to the disassembly of the biofilm. nih.govbohrium.com Structure-activity relationship analyses indicate that the presence of a carboxyl group at the C-2 position of the this compound skeleton is important for the eradication of MRSA biofilms. nih.govbohrium.com
| Compound Name | Reported Bioactivity/Mechanism of Action |
| Emodin | Inhibits biofilm formation; Interferes with quorum sensing (QS) systems. nih.govtandfonline.com |
| Alizarin | Inhibits biofilm formation of S. aureus. nih.gov |
| This compound-2-carboxylic acid | Disrupts preformed MRSA biofilms by dispersing biofilm cells and disrupting phosphate homeostasis. nih.govbohrium.com |
| Rhein | Eradicates mature biofilms; Disrupts phosphate homeostasis in MRSA. nih.govresearchgate.netbohrium.com |
| Symploquinones A and C | Inhibit biofilm formation of Streptococcus mutans, S. aureus, and Proteus mirabilis. nih.gov |
A primary bactericidal mechanism for anthraquinones involves the destruction of the physical integrity of the bacterial cell envelope, which includes both the cell wall and the cell membrane. nih.gov This disruption leads to a cascade of fatal events for the bacterium.
The this compound derivative 1,8-dihydroxy-anthraquinone (danthron), isolated from Porphyra haitanensis, demonstrates this mechanism against Staphylococcus aureus. nih.gov By interacting with the cell wall and membrane, it increases the permeability of the cell envelope. nih.gov This increased permeability results in the leakage of vital intracellular contents, such as nucleic acids, proteins, and ATP, and ultimately leads to the deconstruction of the cell. nih.govnih.gov This mode of action effectively compromises the bacterium's ability to maintain its internal environment, regulate transport of nutrients and waste, and carry out essential metabolic functions. nih.gov
Interference with the synthesis of crucial macromolecules like DNA, RNA, and proteins is another key antibacterial mechanism of anthraquinones. nih.govresearchgate.net These processes are fundamental to bacterial growth and replication, and their inhibition is a common strategy for antibiotics. discoverbiotech.com
Anthraquinones can block these pathways through several means. Some have been found to interfere with DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Emodin has been reported to interfere with DNA synthesis. nih.gov The this compound glycoside aloin (B1665253) is thought to function similarly to aminoglycoside antibiotics by inhibiting bacterial protein synthesis through the blockade of ribosome response sites. nih.gov Chloramphenicol, another antibiotic, also inhibits protein synthesis by binding to the 50S ribosomal subunit. discoverbiotech.com This multifaceted ability to disrupt the production of essential biomolecules contributes significantly to the broad-spectrum antibacterial activity observed in many this compound compounds. nih.gov
| Compound Name | Reported Bioactivity/Mechanism of Action |
| Emodin | Interferes with DNA synthesis. nih.gov |
| Aloin | Inhibits bacterial protein synthesis by blocking ribosome response sites. nih.gov |
Blockage of Energy Metabolism
Anthraquinones can disrupt the fundamental processes of energy metabolism in microbial cells. This interference is a key aspect of their antibacterial action. The primary mechanisms involve the inhibition of cellular respiration and the uncoupling of oxidative phosphorylation.
Derivatives of 9,10-anthracenedione have been shown to inhibit respiratory sulfate (B86663) reduction in both pure and crude cultures of sulfate-reducing bacteria. nih.gov The effectiveness of this inhibition is influenced by the type and position of substituents on the this compound structure. For instance, singly substituted halogen derivatives are particularly potent inhibitors. researchgate.net The underlying mechanism for this inhibition is believed to be the uncoupling of ATP synthesis from the electron transfer reactions. nih.gov This was demonstrated in experiments with 1,8-dihydroxythis compound, which inhibited hydrogen-dependent sulfate respiration but not hydrogen-dependent sulfite (B76179) or thiosulfate (B1220275) respiration. nih.gov
Some this compound derivatives, such as aclacinomycin, 4'-epi-doxorubicin, and 4'-epi-tetrahydropyranyl-adriamycin, have demonstrated a concentration-dependent inhibitory effect on the in vitro respiration of rat heart mitochondria. nih.gov This inhibition affects both the NADH-oxidase and succinate (B1194679) oxidase systems to varying degrees. nih.gov The disruption of these key enzyme complexes in the electron transport chain effectively blocks the generation of ATP, the cell's primary energy currency.
The blockage of the electron transport chain leads to a halt in ATP production, which is a fatal event for the microorganism. youtube.com The electron transport chain in bacteria, located in the plasma membrane, is responsible for creating a proton gradient that drives ATP synthase. vetbact.org By interfering with the components of this chain, anthraquinones prevent the formation of this crucial proton motive force. vetbact.org
Mechanisms against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)
The unique cell wall structure of Mycobacterium tuberculosis, rich in mycolic acids, presents a formidable barrier to many antibiotics. However, certain anthraquinones have shown promise in overcoming this defense. Their lipophilic nature allows them to penetrate this waxy outer layer and exert their antibacterial effects.
One of the key mechanisms of action of specific anthraquinones against M. tuberculosis is the inhibition of crucial enzymes involved in cell wall synthesis. A primary target is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. By inhibiting InhA, these compounds effectively halt the production of mycolic acids, leading to a compromised cell wall and ultimately, cell death. This mechanism is analogous to that of the frontline anti-tuberculosis drug isoniazid.
Furthermore, some anthraquinones can interfere with the respiratory chain of M. tuberculosis. The respiratory chain is essential for generating ATP, and its disruption is a potent bactericidal mechanism. For instance, certain synthetic this compound derivatives have been found to inhibit the mycobacterial cytochrome bc1 complex, a key component of the electron transport chain. This inhibition blocks cellular respiration and ATP synthesis, leading to bacterial death.
Antifungal Activities and Mechanisms
Anthraquinones and their derivatives have demonstrated significant antifungal properties against a range of pathogenic fungi. Their mechanisms of action are multifaceted, often targeting essential cellular structures and metabolic pathways.
A primary mode of antifungal action is the disruption of the fungal cell membrane. Ergosterol (B1671047) is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. Some anthraquinones have been shown to inhibit the biosynthesis of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane function, increases permeability, and ultimately results in fungal cell death.
In addition to targeting the cell membrane, anthraquinones can also interfere with fungal energy metabolism. Similar to their antibacterial effects, these compounds can inhibit the mitochondrial respiratory chain in fungi. By disrupting the electron transport chain, they block the production of ATP, depriving the fungal cell of the energy required for growth and survival.
Furthermore, some anthraquinones can induce oxidative stress in fungal cells by generating reactive oxygen species (ROS). The accumulation of ROS can damage cellular components, including proteins, lipids, and nucleic acids, leading to apoptosis or programmed cell death.
Antiprotozoal Activities and Mechanisms
Anthraquinones have emerged as promising candidates for the development of new antiprotozoal drugs, exhibiting activity against various protozoan parasites, including species of Plasmodium (the causative agents of malaria) and Leishmania.
Against Plasmodium falciparum, the most virulent human malaria parasite, anthraquinones have been shown to interfere with several key metabolic pathways. One important mechanism is the inhibition of the parasite's electron transport chain. This disruption of mitochondrial function leads to a collapse of the mitochondrial membrane potential and a subsequent decrease in ATP synthesis, which is lethal to the parasite.
Furthermore, some anthraquinones can inhibit the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. In the food vacuole of the parasite, heme is detoxified by polymerization into hemozoin. Anthraquinones can form complexes with heme, preventing its polymerization and leading to the accumulation of toxic free heme, which damages parasitic membranes and proteins.
In the case of Leishmania species, anthraquinones have been found to induce apoptosis-like cell death. This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and DNA fragmentation. The induction of oxidative stress is a key component of the antileishmanial activity of these compounds. Some this compound derivatives have also been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in Leishmania.
Structure-Activity Relationship Studies in Antimicrobial Efficacy
The antimicrobial potency of anthraquinones is significantly influenced by their chemical structure, particularly the nature and position of substituents on the this compound nucleus. nih.govnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for optimal antimicrobial activity.
The presence and position of hydroxyl groups are critical determinants of the biological activity of hydroxythis compound derivatives. nih.gov For instance, the presence of two hydroxyl groups at positions C-1 and C-2 of the this compound core has been shown to be important for disrupting bacterial membranes. nih.gov The polarity of the substituents also plays a role, with stronger polarity often correlating with more potent antibacterial effects. nih.gov
However, the presence of hydroxyl groups is not always essential for antibacterial activity. nih.gov The substitution of di-isopentenyl groups, for example, can enhance the antibacterial properties of this compound derivatives. nih.gov Conversely, the rigid, planar structure of the this compound nucleus can lead to low water solubility, which may reduce its biological activity. nih.gov
The addition of charged ring substituents, such as carboxy or sulfonic groups, can also impact the inhibitory activity of anthraquinones. researchgate.net In studies on sulfate-reducing bacteria, the addition of these charged groups resulted in decreased inhibitory effectiveness. researchgate.net The degree of substitution on the this compound nucleus also affects its activity, with an increasing number of substituents leading to higher concentrations required for 50% inhibition of sulfate respiration. nih.gov
Here is an interactive data table summarizing the structure-activity relationships of anthraquinones:
Anti-inflammatory Mechanisms of Anthraquinones and Derivatives
Anthraquinones and their derivatives possess significant anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways. Their mechanisms of action are diverse and involve the inhibition of pro-inflammatory mediators and enzymes.
A primary anti-inflammatory mechanism of anthraquinones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. Anthraquinones can suppress the activation of NF-κB, thereby downregulating the production of these pro-inflammatory mediators. For example, aloe-emodin has been shown to exert anti-inflammatory effects through this pathway. nih.gov
Furthermore, many anthraquinones are effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. By inhibiting COX-2, anthraquinones can reduce the production of prostaglandins and thereby alleviate inflammation.
Some anthraquinones also exert their anti-inflammatory effects by modulating the production of nitric oxide (NO). While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can contribute to tissue damage. Certain anthraquinones have been found to inhibit the expression of iNOS, leading to a reduction in NO levels and a dampening of the inflammatory response.
Antioxidant Mechanisms and Regulation of Reactive Oxygen Species (ROS) Pathways
Anthraquinones exhibit potent antioxidant properties through various mechanisms, primarily centered on their ability to scavenge free radicals and modulate cellular antioxidant defense systems. Their structure, particularly the presence of hydroxyl groups, allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.
The antioxidant capacity of anthraquinones is closely linked to their ability to regulate key signaling pathways involved in the cellular response to oxidative stress. One such pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a central role in orchestrating the antioxidant response by upregulating the expression of a wide array of antioxidant and cytoprotective genes. Some anthraquinones have been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity and protection against oxidative damage.
In addition to direct radical scavenging and modulation of the Nrf2 pathway, anthraquinones can also influence the activity of antioxidant enzymes. For instance, they can enhance the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying ROS. By bolstering the enzymatic antioxidant defense system, anthraquinones help to maintain cellular redox homeostasis.
The interplay between the pro-oxidant and antioxidant activities of anthraquinones is complex and can be concentration-dependent. While at low concentrations they often act as antioxidants, at higher concentrations, some anthraquinones can exhibit pro-oxidant effects by participating in redox cycling, which can lead to the generation of ROS. This dual activity underscores the complexity of their biological effects.
Antiviral Mechanisms of Anthraquinones
Anthraquinones have demonstrated notable antiviral activity against a range of viruses by interfering with various stages of the viral life cycle, including entry, replication, and release. nih.govyoutube.com Their mechanisms of action often involve the inhibition of crucial viral enzymes or the modulation of host-cell pathways necessary for viral propagation.
A significant target for anthraquinones is the viral replication machinery. youtube.com For instance, in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, several naturally occurring anthraquinones have been identified as potential inhibitors of the main protease (Mpro or 3CLpro). nih.govnih.gov This enzyme is critical for processing viral polyproteins, a necessary step for viral replication. nih.gov Computational docking studies have shown that anthraquinones can bind to the active site of Mpro, specifically near the catalytic dyad of histidine-41 and cysteine-145, thereby blocking its function. nih.gov Among the studied compounds, alterporriol-Q was identified as a particularly potent inhibitor of SARS-CoV-2 Mpro. nih.gov Emodin, another well-known this compound, has been shown to block the binding of the SARS-CoV-2 spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor, a key step for viral entry into host cells. researchgate.net
Against influenza viruses, anthraquinones also target the viral polymerase complex. Anthralin, an FDA-approved this compound derivative, inhibits influenza virus replication by targeting the cap-binding and endonuclease activities of the viral RNA-dependent RNA polymerase (RdRp), which are essential for transcribing the viral genome. frontiersin.org Similarly, this compound-2-carboxylic acid (A2CA) has been shown to target the final phase of intracellular replication, with molecular docking suggesting an interaction with the influenza A virus (IAV) RdRp protein. nih.gov Other this compound analogues, such as polygodoquinone A, have also exhibited significant inhibitory activity against the influenza A virus. tandfonline.comnih.gov
The antiviral activity of anthraquinones extends to retroviruses like the Human Immunodeficiency Virus (HIV). Certain polyphenolic and polysulfonate substituted anthraquinones are effective against HIV-1. nih.gov The mechanism for some of these, including hypericin, involves the inhibition of HIV-1 reverse transcriptase, an enzyme that converts the viral RNA genome into DNA. nih.gov Furthermore, dipeptidyl-anthraquinone conjugates have been developed to target the HIV-1 Primer Binding Site (PBS) RNA sequence. These conjugates inhibit the annealing of the primer to the viral RNA, a process facilitated by the nucleocapsid (NC) protein and the trans-activator of transcription (Tat) peptide, thus interfering with reverse transcription. nih.govacs.org This dual targeting of both NC and Tat chaperone activities highlights a multi-modal inhibition strategy. acs.org
Table 1: Antiviral Mechanisms of Selected Anthraquinones
| Compound/Derivative | Target Virus | Mechanism of Action |
| Alterporriol-Q | SARS-CoV-2 | Binds to the active site of the main protease (Mpro), inhibiting viral replication. nih.gov |
| Emodin | SARS-CoV-2 | Blocks the binding of the viral spike protein to the host cell ACE2 receptor. researchgate.net |
| Anthralin | Influenza A Virus | Inhibits the cap-binding and endonuclease activity of the viral RNA polymerase. frontiersin.org |
| This compound-2-carboxylic acid (A2CA) | Influenza A Virus | Targets the final phase of intracellular replication, likely inhibiting the viral RdRp protein. nih.gov |
| Polygodoquinone A | Influenza A Virus | Exhibits inhibitory activity against the virus. tandfonline.comnih.gov |
| Hypericin | HIV-1 | Inhibits HIV-1 reverse transcriptase. nih.gov |
| Dipeptidyl-anthraquinone conjugates | HIV-1 | Inhibit NC- and Tat-mediated primer annealing by binding to the Primer Binding Site (PBS) RNA. nih.govacs.org |
Immunomodulatory Effects of this compound Compounds
This compound compounds exhibit a wide range of immunomodulatory effects, influencing both innate and adaptive immune responses. nih.gov These activities are primarily mediated through the regulation of key signaling pathways and the modulation of immune cell function and cytokine production.
A central mechanism for the immunomodulatory action of many anthraquinones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov Emodin, for example, has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor (TNF). sigmaaldrich.com It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and by inhibiting the phosphorylation of IκB kinase (IKK). nih.gov By blocking the NF-κB pathway, emodin can suppress the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). nih.gov
Similarly, the this compound rhein demonstrates significant immunomodulatory potential by targeting the NF-κB pathway. nih.govd-nb.infonih.gov In macrophages, rhein can block the activation of the NF-κB pathway, thereby inhibiting the transcription of TNF-α and IL-1β. d-nb.infonih.gov Rhein also affects lymphocyte function directly. Studies have shown it can suppress the proliferation of T-cells and B-cells and down-regulate the expression of crucial cell surface receptors involved in immune cell activation, such as CD3e, CD4, CD8, and CD28 on T-cells, and CD19 and CD40 on B-cells. nih.gov This leads to a reduction in the secretion of key cytokines, including IL-2 from T-cells and IL-6, IL-10, and TNF-α from stimulated splenocytes. nih.gov
Other signaling pathways are also targeted by anthraquinones. Emodin has been found to exert anti-inflammatory and neuroprotective effects by inhibiting the Myd88/PI3K/Akt/NF-κB signaling pathway in a model of experimental autoimmune encephalomyelitis. nih.govconsensus.app This suggests a broader impact on immune signaling beyond direct NF-κB inhibition.
Aloe-emodin, another prominent this compound, also possesses immunomodulatory properties. nih.gov It has been shown to alleviate inflammatory bowel disease by modulating the intestinal microbiome and acting on the IL-4/IL-13 axis. nih.gov Furthermore, aloe-emodin has been identified as a potent mast cell stabilizer. medchemexpress.com It inhibits the degranulation of mast cells, a critical event in allergic and inflammatory responses, by enhancing the uptake of calcium into the mitochondria, which effectively lowers the cytosolic calcium concentration required for granule release. medchemexpress.com
Table 2: Immunomodulatory Mechanisms of Selected this compound Compounds
| Compound | Primary Mechanism | Effect on Immune Cells and Cytokines |
| Emodin | Inhibition of NF-κB and Myd88/PI3K/Akt signaling pathways. nih.govnih.govconsensus.app | Suppresses production of pro-inflammatory cytokines TNF-α and IL-6. nih.gov |
| Rhein | Inhibition of NF-κB pathway; suppression of IKKβ. nih.govd-nb.infonih.gov | Suppresses T-cell and B-cell proliferation; downregulates surface receptors (CD3e, CD4, CD8, CD28, CD19, CD40); lowers IL-2, IL-6, IL-10, and TNF-α levels. nih.gov |
| Aloe-emodin | Mast cell stabilization via enhanced mitochondrial calcium uptake; modulation of IL-4/IL-13 axis. nih.govmedchemexpress.com | Inhibits mast cell degranulation; alleviates inflammatory bowel disease. nih.govmedchemexpress.com |
Theoretical and Computational Studies of Anthraquinones
Quantum Chemical Investigations of Anthraquinone Electronic Structure
Quantum chemical methods are pivotal in exploring the electronic landscape of anthraquinones, offering insights into their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
Density Functional Theory (DFT) has been extensively applied to investigate the molecular properties and reactivity of this compound derivatives. researchgate.net DFT calculations enable the computation of various electrochemical properties, such as redox potentials, and the analysis of how substituents influence these properties. nih.gov For instance, studies have shown that the introduction of electron-donating groups is crucial for improving the reduction window of this compound, while also enhancing its oxidative stability. nih.gov Conversely, the inductive electron-withdrawing effect of certain substituents, like the nitrogen atom in aminoanthraquinones, can make the reduction of the derivative easier compared to the parent this compound. electrochem.org
DFT calculations have been employed to study the thermodynamic and dynamic properties of a series of heteroatom-substituted this compound derivatives as potential cathode materials for rechargeable lithium-ion batteries. rsc.org These theoretical investigations provide a powerful approach to screen and design new organic redox compounds with high electrochemical performance. rsc.org Furthermore, DFT has been used to analyze the molecular structure and vibrational spectra of 9,10-anthraquinone, with results showing good agreement with experimental data. researchgate.net
A study on approximately 50 this compound derivatives using DFT revealed a relationship between the computed Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential, which can be used as a descriptor for screening large numbers of derivatives. nih.govresearchgate.net This approach helps in identifying promising candidates for applications such as all-organic redox flow batteries. nih.gov The stability of this compound anions has also been assessed through thermochemical calculations, suggesting that the dianions are relatively stable in solution. nih.gov
Table 1: Calculated Properties of Selected this compound Derivatives from DFT Studies
| Compound/Property | Calculated Reduction Potential vs. Li/Li+ (V) | Effect of Substituent | Reference |
|---|---|---|---|
| This compound (AQ) | ~2.3 (relative to Li/Li+) | Baseline | nih.gov |
| Fully Methylated AQ | Increased by ~0.4 V | Electron-donating, improves reduction window | nih.gov |
| AQ with oxy-methyl dioxolane substituents | - | Increases interaction with nonaqueous solvent | nih.gov |
| 1-aminothis compound | Shift to more negative potential | Resonance effect dominates over inductive effect | electrochem.org |
Prediction of Electronic Excitation Properties and Spectroscopic Signatures
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic excitation properties and spectroscopic signatures of this compound derivatives. researchgate.netmdpi.com It has been successfully used to calculate electronic spectra and understand the nature of electronic transitions, such as the π→π* transitions observed in these molecules. researchgate.net The accuracy of TD-DFT in predicting absorption spectra has been shown to be reliable for a wide range of systems. researchgate.net
Studies have demonstrated that TD-DFT calculations, often in conjunction with a consideration of solvent effects, can provide reliable predictions of maximum absorption wavelengths (λmax). researchgate.net For example, the electronic spectra of this compound and its hydroxyl derivatives have been calculated using the TD-DFT approach, showing that the first singlet excited state arises from a π→π* electron transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Furthermore, TD-DFT has been employed to investigate the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) in hydroxyl-substituted anthraquinones. nih.govresearchgate.net These calculations have revealed that while bridged protons are typically localized on the donor atom in the ground state, ESIPT can be induced in the excited state. nih.govresearchgate.net The analysis of electronic excited states is crucial for understanding the photophysical behavior of this compound dyes and their applications in areas like photodynamic therapy. nih.gov
Table 2: Predicted Spectroscopic Data for this compound Derivatives
| Compound | Transition Type | Predicted λmax (nm) | Computational Method | Reference |
|---|---|---|---|---|
| 1,2-dihydroxy-9,10-anthraquinone (Alizarin) | n → π* | 449.6 | TD-DFT (6-311+G(d,p)) | researchgate.net |
| This compound | π→π* | - | TD-DFT | researchgate.net |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Resonance-Assisted Hydrogen Bonds)
Quantum chemical calculations have been instrumental in analyzing the intricate network of intramolecular and intermolecular interactions in this compound derivatives, particularly hydrogen bonding. nih.gov These interactions play a critical role in determining the molecular conformation and properties of these compounds. nih.gov For example, in hydroxyl-substituted anthraquinones, strong intramolecular hydrogen bonds are observed, which significantly influence the compound's configuration. researchgate.net
A specific type of strong hydrogen bond, the Resonance-Assisted Hydrogen Bond (RAHB), has been identified and studied in derivatives like 1,8-dihydroxy-9,10-anthraquinone and 1,4-dihydroxy-anthraquinone. mdpi.comnih.gov These RAHBs contribute to the stabilization of the molecular structure. mdpi.com The properties of these intramolecular hydrogen bonds have been investigated in both the electronic ground and excited states using methods like DFT and Møller-Plesset second-order perturbation theory (MP2). nih.govresearchgate.net
The competition between intramolecular and intermolecular forces has been analyzed through quantum-chemical simulations in both vacuum and crystalline phases. mdpi.com Topological analyses based on the Atoms in Molecules (AIM) and Electron Localization Function (ELF) theories have been used to characterize the nature of these interactions. nih.govresearchgate.net For intermolecular interactions in dimers, Symmetry-Adapted Perturbation Theory (SAPT) has been applied to decompose the interaction energy, revealing that dispersion forces are often the primary ordering factor in the crystal structures of these compounds, with weaker hydrogen bonds playing a modifying role. nih.govresearchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides profound insights into the reactivity and electronic properties of anthraquinones. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net
DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net For instance, in this compound and its derivatives, the visible electronic transitions are often dominated by the transfer of electron density from substituents towards the this compound core and its carbonyl groups, a process that can be rationalized by examining the HOMO and LUMO distributions. nih.gov The HOMO-LUMO gap has been found to be a key factor in determining the color and redox stability of this compound dyes. acs.org
The distribution of electron density within the this compound molecule, which can also be calculated using quantum chemical methods, provides a detailed picture of the charge distribution and bonding characteristics. mdpi.comscientists.uz The analysis of electron density maps, often in conjunction with AIM theory, helps in understanding the nature of intramolecular interactions and the influence of various substituents on the electronic structure of the this compound moiety. mdpi.com
Table 3: Representative HOMO-LUMO Energy Gaps for this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Anthracene (B1667546) diimide derivative | - | - | ≈ 0.54 | DFT/B3LYP | researchgate.net |
| Alizarin (B75676) | - | - | 3.13 | DFT | researchgate.net |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a "computational microscope" to observe the dynamic behavior of anthraquinones and their interactions with other molecules over time. nih.gov This technique is particularly valuable for studying complex biological systems. researchgate.net
Simulation of this compound-Biomolecule Interactions (e.g., DNA Intercalation, Protein Binding)
Molecular dynamics simulations have been extensively used to investigate the interactions between this compound derivatives and biomolecules, most notably DNA. nih.gov Many this compound-based compounds are known to interact with DNA by intercalating between the base pairs, a mechanism that is fundamental to their biological activity. nih.govnih.gov MD simulations can provide detailed insights into the geometry, conformation, and stability of the resulting this compound-DNA complexes. nih.gov
These simulations have shown that the this compound core typically stacks in parallel with the adjacent DNA base pairs. nih.gov The binding is often further stabilized by hydrogen bonds formed between the this compound's side chains and the DNA molecule. nih.govnih.gov For example, simulations of berubicin, an anthracycline, have shown that its this compound group is buried in the DNA intercalation sites, with the rest of the molecule situated in the minor groove. nih.gov
MD simulations also allow for the study of how modifications to the this compound structure, such as the addition of polyethylene (B3416737) glycol (PEG) side chains, affect DNA binding. nih.govtandfonline.com Such studies have revealed that longer side chains can lead to a reduction in conformational space upon binding, which can be entropically unfavorable. nih.gov In addition to DNA, MD simulations can be employed to explore the binding of this compound derivatives to proteins, providing insights into the conformational changes that may occur upon ligand binding. researchgate.net
Table 4: Summary of Key Findings from MD Simulations of this compound-Biomolecule Interactions
| This compound Derivative | Interacting Biomolecule | Key Findings | Reference |
|---|---|---|---|
| This compound with PEG side chains | DNA | Parallel stacking of AQ core; H-bonding with DNA; longer chains reduce conformational space. | nih.gov |
| Berubicin | DNA | AQ group buried in intercalation site; stabilization via H-bonds in the minor groove. | nih.gov |
| Doxorubicin (B1662922), Daunorubicin, Idarubicin | DNA | This compound moiety intercalates between C-G base pairs via π–π stacking. | nih.gov |
| Mitoxantrone | DNA | This compound moiety intercalates via π–π stacking; side chains interact with DNA grooves. | nih.gov |
Conformational Dynamics and Stability Analysis
Computational methods provide powerful insights into the flexibility, structural stability, and conformational landscape of this compound and its derivatives. Molecular dynamics (MD) simulations, in particular, are instrumental in understanding the dynamic behavior of these molecules over time.
Studies have utilized MD simulations to evaluate the stability and flexibility of this compound derivatives when bound to biological targets. acs.org For instance, simulations can reveal how a ligand maintains a stable binding mode within an active site, the extent of conformational changes induced in the target protein, and the key noncovalent interactions that stabilize the complex. acs.org Such analyses are crucial for assessing the viability of a potential drug candidate. The free-energy landscape (FEL) derived from MD simulations can illustrate the various conformational transitions a molecule undergoes, highlighting the structural basis for stability or instability. nih.gov
The inherent structure of the this compound core also gives rise to unique conformational dynamics. Research on peri-aryloxyanthraquinones has shown that these molecules can interconvert between para- and ana-quinone isomers. acs.org This photoswitching capability, which can be studied using Density Functional Theory (DFT) calculations, represents a dynamic system where covalent bonds can be formed and cleaved. acs.org Light irradiation can control this equilibrium, shifting the population between isomers and altering the molecule's properties. acs.org
Investigation of this compound Behavior in Complex Biological and Material Environments
Computational studies are essential for understanding how this compound derivatives interact with and behave within complex environments, ranging from biological systems to industrial materials. These simulations can predict and explain phenomena that are difficult to observe experimentally.
In biological contexts, computational models are used to investigate the interactions of anthraquinones with cellular components. In silico studies, for example, have been employed to investigate the hepatotoxicity of various this compound derivatives. nih.gov These models can predict the potential for adverse effects by simulating interactions with key proteins and pathways in liver cells. nih.gov Furthermore, theoretical methods are used to study the electrochemical behavior of anthraquinones, such as their role in the one-electron reduction of molecular oxygen. rsc.org This is critical for understanding mechanisms like the formation of superoxide (B77818) anion radicals, a process relevant to the biological activity and potential toxicity of these compounds. rsc.org
Advanced Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, and computational approaches have significantly enhanced the ability to rationalize and predict the biological activity of this compound derivatives. By correlating molecular structures with their activities, these methods guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used for this purpose. In a 3D-QSAR study of this compound derivatives as inhibitors of Phosphoglycerate Mutase 1 (PGAM1), an enzyme overexpressed in many cancers, researchers developed models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provided contour maps that visually represent how different structural features contribute to inhibitory activity. nih.gov The analysis indicated that specific substitutions at certain positions on the this compound scaffold were crucial for binding and inhibition, providing a theoretical basis for designing new derivatives with improved activity. nih.gov
Another study utilized a QSAR approach based on a hypermolecule scheme to model the lipophilicity (log P) and toxicity (LD50) of forty this compound derivatives. tandfonline.com This method involves aligning the molecules to create a topographical representation of the receptor space, allowing for the development of predictive models. tandfonline.com The results demonstrated a correlation between the binding energies calculated from molecular docking and the observed toxicity, validating the model's predictive power. tandfonline.com Such SAR studies are invaluable for identifying the key structural requirements for a desired biological effect, such as inhibiting ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are therapeutic targets for inflammation and neurodegenerative diseases. researchgate.net These computational techniques reduce the need for extensive experimental screening by prioritizing the synthesis of the most promising candidates. nih.govscispace.com
Table 1: Examples of Computational SAR Studies on this compound Derivatives
| Study Focus | Computational Method(s) | Key Findings | Reference |
|---|---|---|---|
| PGAM1 Inhibition | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking, MD Simulations | Identified crucial roles for residues F22, K100, V112, W115, and R116 in ligand binding. Guided the design of 7 new compounds with high predicted activity. | nih.gov |
| Toxicity (LD50) and Lipophilicity (log P) | QSAR (Hypermolecule), Molecular Docking | Established a relationship between the binding energies of ligands to the 3Q3B receptor and their LD50 values. | tandfonline.com |
| NTPDase Inhibition | SAR Analysis | Synthesized this compound derivatives showing selectivity against human NTPDase2 and NTPDase3 with IC50 values in the low micromolar range. | researchgate.net |
Molecular Docking in Structure-Based Drug Design for this compound Derivatives
Molecular docking is a cornerstone of modern structure-based drug design, enabling researchers to predict the preferred orientation of a ligand when bound to a target protein. This computational technique is widely used to explore the therapeutic potential of this compound derivatives by elucidating their binding modes and affinities at the molecular level.
Docking studies have been instrumental in identifying and optimizing this compound-based inhibitors for various disease targets. For instance, in the search for anticancer agents, molecular docking was used to analyze the binding of newly identified heteroarene-fused this compound derivatives against Aurora kinase A (AurA), a key mitotic drug target. acs.org The results showed that the compounds could bind effectively within the kinase's active site, and subsequent molecular dynamics simulations confirmed the stability of these interactions. acs.org Similarly, docking studies have been performed to investigate this compound derivatives as inhibitors of Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β), a protein implicated in several diseases. imedpub.com These studies used programs like AutoDock to calculate binding energies and identify the most promising conformers, revealing that the ligands occupy the same binding pocket as the native substrate. imedpub.com
The utility of molecular docking extends to a wide range of targets. It has been used to rationalize the structural requirements for this compound derivatives to act as G-quadruplex stabilizing telomerase inhibitors and to predict their binding affinity to various G-Quadruplex targets. researchgate.net In another application, docking simulations of this compound derivatives into the active site of the PGAM1 enzyme helped to understand the crucial interactions, such as hydrogen bonds with residues R90, W115, and R116, that are vital for inhibition. nih.gov These detailed insights into the protein-ligand interactions at an atomic level are invaluable for the rational design and structural modification of new, more effective therapeutic agents based on the this compound scaffold. tandfonline.comexlibrisgroup.com
Table 2: Molecular Docking Applications for this compound Derivatives in Drug Design
| Protein Target | Docking Software/Algorithm | Objective of the Study | Key Interaction Findings | Reference |
|---|---|---|---|---|
| Glycogen Synthase Kinase 3 Beta (GSK3β) (PDB: 3Q3B, 1I09) | AutoDock 4.2 (Lamarckian Genetic Algorithm) | To evaluate the binding affinity of derivatives to inhibit GSK3β. | Ligands occupy the dock position where phosphorylated glycogen synthase binds. Ligands 7, 10, 16, 19, 37, and 38 showed the highest affinity. | tandfonline.comimedpub.com |
| Aurora Kinase A (AurA) | Not specified | To explore the binding affinity of heteroarene-fused anthraquinones as potential anticancer agents. | Compounds maintained stable binding modes, interacting with key residues through hydrogen bonds and other noncovalent interactions. | acs.org |
| Phosphoglycerate Mutase 1 (PGAM1) | Not specified | To probe the binding mode of this compound derivatives as PGAM1 inhibitors. | Residues F22, K100, V112, W115, and R116 play a vital role. Stable hydrogen bonds formed with R90, W115, and R116. | nih.gov |
| G-Quadruplex DNA | Not specified | To study the binding affinity of derivatives as G-quadruplex stabilizing ligands. | Provided insights into the mode and extent of binding to G-quadruplexes in oncogene promoters. | researchgate.net |
Environmental Research on Anthraquinone
Environmental Occurrence and Distribution of Anthraquinone
This compound is a ubiquitous compound found throughout various environmental compartments, including air, water, soil, and biota. nih.gov Its presence stems from both natural and anthropogenic sources. nih.gov Natural sources include certain plants like aloe, senna, and rhubarb, as well as some fungi, lichens, and insects that produce this compound derivatives. nih.govwikipedia.orgresearchgate.net
Anthropogenic activities are major contributors to its environmental distribution. This compound is released through industrial wastewater streams from its use as a raw material in dye manufacturing and as an additive in the alkaline pulping process for the paper industry. nih.govwikipedia.org It is also used as a bird repellent for agricultural applications. nih.govwikipedia.org Furthermore, this compound is formed and released during combustion processes, such as from motor vehicle engines and the burning of fossil fuels, plants, or waste. nih.gov It is frequently detected in the fly ash of municipal waste incinerators. nih.gov
This compound also enters the environment indirectly as a degradation product of other polycyclic aromatic hydrocarbons (PAHs), specifically through the photolytic and biological degradation of anthracene (B1667546). nih.govnih.gov As a result, it is a common co-contaminant found in soil and sediment at sites polluted with PAHs, such as former manufactured-gas plant sites and creosote-contaminated areas. nih.govnih.gov Studies have documented its presence in diverse locations, from industrial wastewater and nearby groundwater to ambient air and even earthworms near chemical factories. nih.govnih.gov
Table 1: Documented Occurrence of this compound in Various Environmental Media
| Environmental Compartment | Context / Source | Reported Concentration / Finding | Source(s) |
| Industrial Wastewater | Dye Manufacturing Plant | Detected in raw wastewater | nih.gov |
| Pulp & Paper Industry | 0.5–11.5 mg/L in alkaline pulp liquors; 3.0–170 mg/L in black liquors | nih.gov | |
| Ambient Air | Near Industrial Sites | Detected in air samples near a chemical factory | nih.gov |
| Vehicle Emissions | Emission rates of 21–27 μg/L of fuel from heavy-duty diesel vehicles | nih.gov | |
| Soil | Creosote Waste Sites | Detected in soil samples | nih.gov |
| PAH-Contaminated Sites | Commonly found cocontaminant | nih.govnih.gov | |
| Water | Groundwater | Detected at an abandoned wood preserving plant | nih.gov |
| Surface Water | Detected in stream water near contaminated sites | nih.govnih.gov |
Degradation Pathways of this compound in Environmental Compartments
The biodegradation of this compound is a critical process mediated by a diverse range of microorganisms. Due to their complex and stable structure, this compound and its derivatives are generally resistant to rapid degradation. nih.govresearchgate.netnih.gov However, numerous bacterial and fungal species have demonstrated the ability to break down these compounds.
Bacterial degradation often involves a reduction reaction where enzymes break the conjugated bonds of the chromophore, leading to decolorization. nih.gov The resulting aromatic intermediates are then typically mineralized into carbon dioxide and water under aerobic conditions. nih.gov Bacteria capable of degrading this compound have been isolated from contaminated soils and industrial sludge. nih.govnih.gov Research using stable-isotope probing (SIP) has identified specific bacterial genera associated with its degradation in PAH-contaminated soil, including Sphingomonas and Phenylobacterium. nih.govnih.govresearchgate.netasm.org Other identified bacterial degraders include species of Pseudomonas and Rhodococcus pyridinivorans. nih.govnih.gov
Fungi, particularly white-rot fungi, are highly effective in degrading this compound, a process known as mycoremediation. researchgate.netnih.govyoutube.com These fungi produce powerful extracellular enzymes that non-specifically attack the complex aromatic structure of this compound dyes. researchgate.nettandfonline.com The use of microbial consortia, sometimes combining bacteria and fungi, can enhance the extent of degradation through synergistic metabolic activities. frontiersin.orgnih.gov
Table 2: Examples of Microorganisms Involved in this compound Biodegradation
| Type | Genus / Species | Finding | Source(s) |
| Bacteria | Sphingomonas spp. | Identified as a predominant degrader in bioreactor-treated contaminated soil. | nih.govnih.gov |
| Phenylobacterium spp. | Identified as a major degrader in untreated contaminated soil. | nih.govnih.gov | |
| Pseudomonas spp. | Intracellular enzymes contribute to dye reduction. | nih.gov | |
| Rhodococcus pyridinivorans | Capable of degrading nine different this compound compounds. | nih.gov | |
| Fungi | Trametes versicolor | Produces ligninolytic enzymes capable of breaking down organic pollutants. | tandfonline.com |
| Phanerochaete chrysosporium | A white-rot fungus used to break down persistent organic pollutants. | tandfonline.com | |
| Bjerkandera adusta | Immobilized mycelium effectively removes various this compound dyes. | researchgate.net | |
| Polyporus umbellatus | Isolated from decaying wood, showed 93.71% decolorization of a dye mixture. | researchgate.net |
Photolytic degradation, or photolysis, is a significant abiotic pathway for the transformation of this compound in the environment. nih.gov When exposed to sunlight, particularly UV radiation, this compound can be broken down. In aqueous solutions, its direct photolysis half-life has been reported to be as short as approximately 9 minutes. nih.gov
The process can be initiated by the absorption of light, which excites the this compound molecule to a triplet state. nih.govresearchgate.net In the presence of electron or hydrogen donors (such as certain alcohols or amines), this excited state can lead to the formation of radicals. nih.gov In air-saturated aqueous environments, this photoreaction can generate reactive oxygen species (ROS), such as the superoxide (B77818) radical, which in turn contributes to the degradation of the compound and other organic materials. nih.govresearchgate.net The efficiency of this process and the quantum yield of oxygen uptake are influenced by factors like pH and the concentration of donor molecules in the water. nih.gov
The enzymatic breakdown of this compound is central to its biodegradation by microbes. The key enzymes involved belong to the oxidoreductase family, which catalyze oxidation-reduction reactions. acs.orgnih.gov These enzymes are particularly well-studied in white-rot fungi but are also found in bacteria. nih.govacs.org
Prominent enzymes in this process include laccases and peroxidases, such as manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP). researchgate.netacs.orgresearchgate.net These enzymes, often secreted extracellularly by fungi, have a low substrate specificity, allowing them to act on a wide range of complex aromatic compounds like this compound dyes. tandfonline.comacs.org The catalytic cycle of these enzymes typically involves the oxidation of the this compound structure, leading to the cleavage of the chromophore and subsequent breakdown into smaller, less complex molecules. nih.gov For example, the decolorization of this compound dye mixtures by the fungus Polyporus umbellatus was found to be directly proportional to its manganese peroxidase activity. researchgate.net In bacteria, intracellular reductases can also play a crucial role in the initial reduction step of the degradation pathway. nih.govresearchgate.net
Environmental Fate and Transport Mechanisms (e.g., Adsorption to Sediments, Volatilization, Deposition)
The fate and transport of this compound in the environment are governed by its physicochemical properties and interactions with different environmental media. When released into water, this compound is expected to adsorb onto suspended solids and sediment due to its chemical structure. nih.gov This process can lead to its accumulation in the benthic zone of aquatic systems.
Compared to its parent PAH, anthracene, this compound is more polar. nih.gov This increased polarity can enhance its mobility within aqueous environmental systems, potentially leading to greater transport in surface water or groundwater. nih.gov The compound's volatility is considered low, limiting its tendency to be transported long distances in the gaseous phase. canada.ca However, it is detected in the atmosphere, often associated with particulate matter from combustion sources. nih.gov This atmospheric this compound can be returned to terrestrial and aquatic ecosystems through wet and dry deposition. nih.gov In soil, its fate is largely determined by adsorption to soil organic matter and biodegradation by soil microorganisms. nih.govnih.gov
Ecotoxicological Studies and Environmental Impact Assessments on Biota
The environmental impact of this compound has been evaluated through various ecotoxicological studies, though findings can vary depending on the specific compound and test organism. The U.S. Environmental Protection Agency (EPA) has previously characterized this compound as practically nontoxic to freshwater fish and slightly toxic to aquatic invertebrates and birds like the Bobwhite quail. epa.gov However, a more recent draft ecological risk assessment by the EPA in 2022 identified potential adverse effects for a broader range of biota, including birds, reptiles, amphibians, mammals, fish, and aquatic invertebrates, while also noting significant data gaps for a full assessment. epa.gov
Studies on specific this compound derivatives, particularly natural dyes, reveal a range of toxicities. For instance, the natural dye dermorubin, extracted from a fungus, was found to be non-toxic to several aquatic organisms at the highest tested concentration. nih.gov In contrast, another natural dye, dermocybin, showed acute toxicity to the water flea Daphnia similis (EC₅₀ = 0.51 mg L⁻¹) and chronic toxicity to Ceriodaphnia dubia (IC₁₀ = 0.13 mg L⁻¹). nih.gov The natural this compound emodin (B1671224) was found to be the most toxic among several tested dyes, with high toxicity to zebrafish embryos (LC₅₀ = 25 μg L⁻¹) and Daphnia similis (EC₅₀ = 130 μg L⁻¹). nih.gov In the terrestrial environment, the earthworm Eisenia fetida has been shown to accelerate the removal of both anthracene and its degradation product, 9,10-anthraquinone, from contaminated soil. cabidigitallibrary.org
Table 3: Ecotoxicity Data for this compound and its Derivatives
| Compound | Organism | Endpoint | Result | Source(s) |
| This compound | Bobwhite quail (Colinus virginianus) | LD₅₀ (Oral) | >3000 mg/kg | epa.gov |
| This compound | Bluegill sunfish (Lepomis macrochirus) | LC₅₀ (96-hour) | >190 µg/L | epa.gov |
| This compound | Rainbow trout (Oncorhynchus mykiss) | LC₅₀ (96-hour) | >150 µg/L | epa.gov |
| Dermocybin | Daphnia similis | EC₅₀ (48-hour) | 0.51 mg/L | nih.gov |
| Dermocybin | Ceriodaphnia dubia | IC₁₀ (7-day) | 0.13 mg/L | nih.gov |
| Dermocybin | Zebrafish (Danio rerio) | LC₅₀ (96-hour) | 2.44 mg/L (extrapolated) | nih.gov |
| Emodin | Zebrafish (Danio rerio) | LC₅₀ (96-hour) | 25 µg/L | nih.gov |
| Emodin | Daphnia similis | EC₅₀ (48-hour) | 130 µg/L | nih.gov |
| Dermorubin | Various aquatic organisms | Acute/Chronic Toxicity | Not toxic at highest tested concentration (1 mg/L) | nih.gov |
Advanced Applications of Anthraquinones in Materials Science and Technology
Anthraquinones in Photocatalysis and Photosensitization
The inherent ability of anthraquinones to absorb light and participate in electron transfer reactions positions them as powerful components in photocatalysis and photosensitization. nih.gov They act as potent photosensitizers, capable of absorbing light energy and transferring it to other molecules, thereby initiating chemical reactions. nih.govnih.gov This property is particularly valuable in addressing environmental and energy-related challenges. nih.gov
Design and Synthesis of Anthraquinone-Based Photocatalysts for Environmental Remediation
The development of effective photocatalysts for environmental cleanup has seen significant advancements through the use of this compound derivatives. nih.gov A primary challenge in using anthraquinones directly is their low electrical conductivity and potential for secondary contamination due to their solubility. nih.gov To overcome these limitations, researchers have focused on designing heterogeneous photocatalysts by immobilizing this compound molecules onto stable supports.
One successful strategy involves the covalent attachment of anthraquinones to nanoparticles. For instance, a novel heterogeneous photocatalyst was developed by immobilizing 1,5-diaminothis compound (B86024) (DAAQ) onto functionalized silica (B1680970) nanoparticles (SNPs). researchgate.net Similarly, this compound 2-carboxylic acid has been successfully linked to spherical silica nanoparticles, creating a photocatalyst that retains its essential photophysical properties. nih.gov These nanomaterials exhibit high photocatalytic activity and excellent recyclability. researchgate.netnih.gov
Another key design approach is the integration of anthraquinones with conductive materials like graphene. nih.gov Graphene-immobilized anthraquinones have been highlighted as a promising solution to enhance photocatalytic efficiency and practical applicability. nih.gov Polymeric photosensitizers represent another innovative design. A notable example is the synthesis of a polymeric photosensitizer by immobilizing an this compound derivative onto poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov This material proved to be an efficient and reusable photocatalyst for the visible-light-induced photooxidation of various compounds. nih.gov
The synthesis of these advanced materials often involves straightforward chemical reactions. For example, alum (KAl(SO4)2·12H2O) has been used as a novel catalyst for the synthesis of various this compound derivatives from phthalic anhydride (B1165640) and substituted benzenes in water, offering a green and efficient method. researchgate.net
Applications in Pollutant Degradation and Wastewater Treatment
This compound-based photocatalysts have demonstrated significant efficacy in the degradation of persistent organic pollutants in wastewater. ajol.infonih.govrsc.org The fundamental mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), upon light irradiation. nih.govrsc.orgacs.org These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. rsc.org
A major application is the decolorization and degradation of synthetic dyes from textile industry effluents, which are often toxic and non-biodegradable. frontiersin.orgacs.org For example, heterogeneous photocatalysis using titanium dioxide (TiO2) in combination with UV light has been effectively used to decolorize the this compound dye Reactive Blue 19. ajol.info The efficiency of this process can be further enhanced by adding electron acceptors like hydrogen peroxide (H2O2). ajol.info
Anthraquinones themselves can act as redox mediators, enhancing the anaerobic bioreduction of organic pollutants. nih.gov Studies have shown that a hydrolytic acidification-aerobic process is more effective for treating this compound dye wastewater compared to a simple aerobic process, significantly improving the biodegradability of the wastewater. nih.gov The use of this compound-modified photocatalysts under visible light has also been successful in degrading various pollutants, highlighting their potential for sustainable wastewater treatment technologies. dntb.gov.ua
| Pollutant Type | This compound-Based System | Mechanism | Outcome | Citation |
| This compound Dyes (e.g., Reactive Blue 19) | TiO2/UV Photocatalysis | Generation of hydroxyl radicals | Complete dye decolorization | ajol.info |
| General Organic Pollutants | Photoactive Anthraquinones | Generation of Reactive Oxygen Species (ROS) | Degradation of contaminants | rsc.orgacs.org |
| Dye Wastewater | Hydrolytic Acidification-Aerobic Process | Enhanced microbial degradation | Improved biodegradability and removal of COD and color | nih.gov |
| Arylboronic Acids | This compound-Modified Silica Nanoparticles | Aerobic hydroxylation via H2O2 intermediate | High-yield conversion to phenols | nih.gov |
Role of Anthraquinones in Energy Conversion Systems
The redox properties of anthraquinones are being harnessed for advanced energy conversion and storage technologies. arabjchem.org Their ability to undergo reversible reduction and oxidation reactions makes them excellent candidates for use in batteries and solar cells.
In the field of energy storage, soluble this compound derivatives, such as 9,10-anthraquinone-2,7-disulfonic acid (AQDS), are utilized as redox-active materials in aqueous organic redox flow batteries (AORFBs). wikipedia.orgresearchgate.netbohrium.com These batteries offer a promising solution for large-scale energy storage from intermittent renewable sources like solar and wind power. bohrium.com Researchers have demonstrated that modifying the molecular structure of anthraquinones can significantly improve battery performance, achieving high efficiency and long cycle life. researchgate.netpv-magazine.com For instance, the use of 2,6-dihydroxy-anthraquinone (DHAQ) has been shown to dramatically extend the lifetime of these batteries. pv-magazine.com
This compound-Based Drug Delivery Systems
The therapeutic potential of many this compound compounds is often limited by poor water solubility, rapid metabolism, and low bioavailability. researchgate.netnih.gov To address these challenges, advanced drug delivery systems based on polymeric and nanocarrier formulations are being developed to enhance their efficacy and enable targeted delivery.
Polymeric and Nanocarrier Formulations for Anthraquinones
A variety of nanocarriers are being explored to encapsulate and deliver this compound-based drugs. researchgate.netmdpi.comresearchgate.net These systems protect the drug from degradation, improve solubility, and can be designed for controlled release. researchgate.netmdpi.com
Polymeric Nanoparticles: These are among the most versatile carriers. mdpi.com For example, nanocapsules formulated with poly(lactide-co-glycolide) (PLGA), a biodegradable polymer, have been used to encapsulate an this compound derivative for photodynamic therapy. nih.gov These PLGA nanocapsules showed a particle size of around 250 nm and a negative surface charge, which are favorable characteristics for cellular uptake. nih.gov Other polymeric systems include micelles and dendrimers, which offer various ways to load and transport anticancer drugs. researchgate.netnih.gov
Lipid-Based Nanocarriers: Liposomes and nanostructured lipid carriers (NLCs) are other common choices. They consist of lipid bilayers that can enclose hydrophobic drugs like many anthraquinones, improving their stability and delivery. researchgate.netresearchgate.net
Inorganic Nanoparticles: Inorganic materials such as silica, gold, and iron oxide nanoparticles are also used as carriers. researchgate.net They can be coated with organic polymers to provide a suitable surface for conjugating drug molecules. researchgate.net
Polymer-Drug Conjugates: A different approach involves directly conjugating this compound drugs to hydrophilic polymers like polyethylene (B3416737) glycol (PEG). nih.gov This creates a conjugate system that can improve the pharmacokinetic profile of the drug in the body. nih.gov
| Carrier Type | Example Material | This compound Drug | Application | Citation |
| Polymeric Nanocapsules | Poly(lactide-co-glycolide) (PLGA) | This compound derivative | Photodynamic Therapy | nih.gov |
| Polymeric Conjugates | Polyethylene Glycol (PEG) | Anthracyclines (e.g., Doxorubicin) | Anticancer Therapy | nih.gov |
| Nanoshuttles | Metal-Organic Framework (MOF) | Ginsenoside Rh2 (structurally related) | Glioblastoma Therapy | acs.org |
| Hyperbranched Nanoparticles | Hyperbranched polymer | This compound drug + siRNA | Co-delivery for synergistic therapy | google.com |
Strategies for Targeted Delivery and Enhanced Bioavailability
The primary goals of using advanced delivery systems for anthraquinones are to direct the drug specifically to the target site (e.g., a tumor) and to increase the amount of drug that becomes available in the bloodstream to exert its therapeutic effect. researchgate.netnih.gov
Enhanced Bioavailability: The absorption of anthraquinones in the intestine can be low due to their physicochemical properties. nih.gov Encapsulating them in nanocarriers can overcome this issue. For instance, nano-delivery systems for emodin (B1671224), an this compound with significant anticancer effects, have been shown to enhance its solubility, stability, and bioavailability. researchgate.net By protecting the drug from metabolic processes in the liver and elsewhere, nanocarriers ensure that a higher concentration of the active compound reaches its target. researchgate.net
Targeted Delivery: Nanocarriers can be engineered for targeted delivery. One innovative strategy involves creating "nanoshuttles" that can "hitchhike" on the body's own immune cells, such as macrophages, to cross biological barriers like the blood-brain barrier for treating brain tumors. acs.org In vitro studies have confirmed that nanocarrier formulations can significantly improve the cellular uptake of anthraquinones. For example, PLGA nanocapsules containing an this compound derivative led to an 87% cell death rate in a photoactivation assay, compared to only 48% for the free drug, demonstrating much greater uptake by the cells. nih.gov These strategies not only improve the drug's effectiveness but can also reduce side effects by minimizing exposure of healthy tissues to potent therapeutic agents. nih.gov
This compound in Optoelectronic Materials
This compound derivatives have emerged as significant components in the advancement of optoelectronic materials due to their inherent chemical stability, tunable electronic properties, and vibrant color characteristics. Their rigid, planar structure and versatile chemistry allow for the design of molecules with specific absorption and redox functionalities, making them ideal candidates for applications ranging from display technologies to molecular-scale electronics.
Guest-Host Liquid Crystal Systems Utilizing this compound Dyes
Guest-host liquid crystal displays (GH-LCDs) operate by dissolving a dichroic dye (the "guest") within a liquid crystal medium (the "host"). nih.gov The orientation of the liquid crystal molecules, controlled by an electric field, dictates the alignment of the guest dye molecules. nih.gov This reorientation changes the absorption of polarized light, enabling optical modulation. nih.gov this compound dyes are highly favored for these systems due to their superior photostability and wide color selectivity when compared to other dye classes like azo dyes. mdpi.comwhiterose.ac.uknih.gov
The effectiveness of a guest-host system hinges on several key properties of the dye, including high solubility in the liquid crystal host, a high dichroic ratio, and specific absorption spectra. mdpi.comacs.org The dichroic ratio (D = A∥/A⊥) is the ratio of the absorbance of light polarized parallel (A∥) to perpendicular (A⊥) to the orientation of the liquid crystal director. acs.org A high dichroic ratio is crucial for achieving high contrast in the display.
Research has focused on modifying the molecular structure of this compound to optimize these properties. The position and nature of substituent groups on the this compound core are critical design parameters. whiterose.ac.ukacs.org For instance, attaching flexible terminal chains at the 2 and 6 positions of the this compound core can lead to higher order parameters, which improves dichroic performance. nih.gov Studies have shown that 1,5-disubstituted and 1,4,5,8-tetrasubstituted this compound systems are common, with substituents like phenylthio and anilino groups enhancing solubility and dichroic ratios. mdpi.comwhiterose.ac.uk However, this compound dyes have sometimes exhibited lower dichroic ratios than azo dyes because the transition dipole moment (TDM), which governs light absorption, may not perfectly align with the long molecular axis of the dye. whiterose.ac.ukacs.orgmdpi.com Careful molecular design, such as introducing specific substituents to alter the molecular geometry, can mitigate this issue and significantly improve the dichroic ratio. nih.govwhiterose.ac.uk
The development of highly soluble dyes is a significant challenge, especially for reflective GH-LCDs that require dye concentrations of 3 wt% or more for bright, clear colors. mdpi.com Asymmetric this compound dyes have been synthesized that achieve high solubility (up to 5.8 wt%) in modern fluorinated liquid crystals, even at low temperatures, a critical requirement for practical devices. mdpi.com Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are increasingly used to predict the structure-property relationships of new dye designs, guiding synthetic efforts toward molecules with customized absorption and alignment properties. nih.govmdpi.com
Table 1: Properties of Selected this compound Dyes for Guest-Host LCDs
| Dye Structure Class | Substituent Positions | Key Properties & Research Findings | Reference |
|---|---|---|---|
| Asymmetric this compound | Varies | Can achieve high solubility (>3.5 wt%) in fluorinated liquid crystals at low temperatures. mdpi.com | mdpi.com |
| 1,5-disubstituted this compound | 1, 5 | Modest structural alterations in substituents can significantly improve the dichroic ratio and contrast. whiterose.ac.uk | whiterose.ac.uk |
| 2,6-disubstituted this compound | 2, 6 | Tend to have more elongated, rod-like structures, which can lead to higher alignment in liquid crystal hosts. whiterose.ac.ukacs.org | whiterose.ac.ukacs.org |
| 1,4,5,8-tetrasubstituted this compound | 1, 4, 5, 8 | Phenylthio groups at these positions are effective for magenta dichroic dyes. mdpi.com | mdpi.com |
Development of this compound-Based Molecular Switches
The ability of the this compound core to undergo reversible two-electron reduction and oxidation makes it a prime candidate for the development of molecular switches. acs.orgacs.org These switches can be toggled between two or more stable states, each with distinct physical properties, such as electrical conductance. This functionality is central to the field of molecular electronics, which aims to use single molecules as active components in electronic devices. acs.orgacs.org
The switching mechanism in this compound-based systems relies on changing the conjugation pathway of the molecule. acs.orgacs.orgnih.gov In its oxidized state, 9,10-anthraquinone has a cross-conjugated structure. When it undergoes a two-electron reduction, it is converted to its hydroquinone (B1673460) form, 9,10-dihydroxyanthracene, which possesses a linear-conjugated system. acs.orgwikipedia.org This change is significant because linear-conjugated pathways generally exhibit higher electrical conductance than cross-conjugated ones. Therefore, the this compound molecule can be reversibly switched between a low-conductance "off" state (oxidized) and a high-conductance "on" state (reduced). acs.orgacs.org
To integrate these molecules into a device, they are often synthesized as "molecular wires" bearing an this compound core and functional end groups, such as thioacetyl, for binding to gold electrodes. acs.orgacs.org The switching behavior of these single molecules can be investigated using techniques like scanning tunneling microscopy (STM) break-junction, where the conductance is measured as a voltage is applied to induce the redox state change. capes.gov.br Studies have demonstrated a conductance increase of about an order of magnitude upon converting the this compound form to the hydroquinone form. capes.gov.br
The redox chemistry of the this compound core appears to be largely unaffected by the nature of the substituents at certain positions (e.g., 2,6-disubstituted), which is a promising feature for designing and tuning molecular switches without altering the fundamental switching mechanism. acs.orgacs.org This principle has also been extended to create redox-switchable metal-organic frameworks (MOFs), where the this compound linker can be reversibly switched within the solid-state material. tum.de
Table 2: this compound as a Redox-Controlled Molecular Switch
| State | Molecular Form | Conjugation | Conductance Level | Switching Mechanism | Reference |
|---|---|---|---|---|---|
| OFF | 9,10-Anthraquinone (Oxidized) | Cross-conjugated | Low | Two-electron oxidation | acs.orgacs.org |
| ON | 9,10-Dihydroxyanthracene (Reduced Hydroquinone) | Linear-conjugated | High | Two-electron reduction | acs.orgacs.orgcapes.gov.br |
Future Research Directions and Emerging Paradigms in Anthraquinone Studies
Development of Next-Generation Anthraquinone Scaffolds with Optimized Bioactivity Profiles
The development of novel this compound-based therapeutics is increasingly focused on the strategic modification of the core structure to enhance bioactivity and selectivity. nih.gov Researchers are moving beyond traditional substitutions to create sophisticated molecular architectures. A primary goal is to design derivatives that can overcome challenges such as drug resistance in cancer treatment. nih.gov This involves creating hybrid molecules where the this compound moiety is linked to other pharmacologically active groups to achieve synergistic effects or to target multiple pathways simultaneously.
Structure-activity relationship (SAR) studies remain a cornerstone of this research, guiding the rational design of new compounds. mdpi.com For instance, the introduction of specific substituents, such as amino acids or heterocyclic rings, is being explored to improve water solubility, cell permeability, and target-specific interactions. mdpi.com The synthesis of N-alkylated and O-alkylated this compound derivatives is one strategy being investigated to overcome the cardiotoxicity associated with established anticancer drugs like mitoxantrone. nih.gov The aim is to create analogues with improved therapeutic indices, maximizing efficacy while minimizing adverse effects.
Recent research has yielded promising results with the synthesis of novel this compound derivatives exhibiting significant cytotoxic activity against various cancer cell lines. For example, certain piperazinyl this compound derivatives have shown potent cytotoxicity against A549 lung cancer cells. nih.gov Similarly, other synthesized derivatives have demonstrated antiproliferative activity against breast cancer (MCF-7), cervical cancer (HeLa), and glioblastoma (M059J) cell lines. nih.gov These findings underscore the vast potential for developing next-generation this compound scaffolds with finely tuned biological activities.
Addressing Research Challenges in this compound-Based Therapeutics, including Potential for Toxicity and Stability Enhancement
A significant hurdle in the clinical application of some this compound-based drugs is their potential for toxicity, most notably the cardiotoxicity associated with anticancer agents like doxorubicin (B1662922). nih.gov This toxicity is often linked to the production of reactive oxygen species (ROS) catalyzed by interactions with metal ions like iron and copper. nih.gov Future research is intensely focused on mitigating these toxic effects. One promising strategy involves the design of new this compound derivatives that have a reduced capacity to generate ROS or that possess built-in antioxidant properties. nih.govnih.gov The development of improved anthraquinones with enhanced efficacy but reduced toxicity remains a high priority in medicinal chemistry. nih.gov
Another critical challenge is the limited stability and poor solubility of many this compound compounds, which can hinder their bioavailability and therapeutic efficacy. nih.gov Enhancing the stability of these molecules is crucial for developing viable drug candidates. Strategies being explored include the formulation of anthraquinones into advanced drug delivery systems, such as polymer-based controlled-release formulations. nih.gov These systems can protect the drug from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells, thereby increasing its therapeutic window and reducing systemic toxicity. Further systematic studies on the structure-activity relationship concerning absorption and metabolism are needed to accelerate the development of promising this compound drug candidates. mdpi.comnih.gov
Synergistic Integration of Computational and Experimental Methodologies in this compound Discovery
The discovery and development of new this compound-based drugs are being revolutionized by the integration of computational and experimental approaches. nih.gov Computer-aided drug design (CADD) techniques are playing an indispensable role in accelerating the lengthy and costly process of drug discovery. nih.govscispace.com In-silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations allow researchers to predict the biological activity of novel this compound derivatives and to understand their interactions with biological targets at a molecular level. nih.govnih.govnorthumbria.ac.uk
These computational tools enable the virtual screening of large libraries of compounds to identify promising candidates for synthesis and experimental testing, significantly reducing the number of compounds that need to be evaluated in the lab. scispace.com For example, molecular docking studies have been used to identify how this compound derivatives bind to key cancer-related proteins like kinases and topoisomerases. nih.govnih.gov The insights gained from these computational models guide the design of new molecules with improved binding affinity and selectivity. northumbria.ac.uk This synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology, is a powerful paradigm for the rational design of next-generation this compound therapeutics. nih.gov
Table 1: Computational Tools in this compound Research
| Computational Technique | Application in this compound Research | Key Insights |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of this compound derivatives to specific protein targets (e.g., kinases, DNA). nih.govnih.gov | Elucidates binding modes and helps in the rational design of more potent and selective inhibitors. nih.gov |
| QSAR | Establishing a mathematical relationship between the chemical structure of anthraquinones and their biological activity. | Predicts the activity of unsynthesized compounds, guiding the selection of candidates for synthesis. |
| Molecular Dynamics | Simulating the dynamic behavior of this compound-protein complexes over time. northumbria.ac.uk | Provides insights into the stability of binding and conformational changes upon interaction. northumbria.ac.uk |
| Virtual Screening | Rapidly screening large compound libraries to identify potential hits based on their predicted interaction with a target. scispace.com | Narrows down the number of compounds for experimental testing, saving time and resources. scispace.com |
| PASS Online | Predicting the biological activity spectra of compounds based on their structural formula. scispace.com | Helps to identify potential new therapeutic applications for existing or novel this compound derivatives. scispace.com |
Exploration of Novel Biological Targets and Therapeutic Pathways for Anthraquinones
While the interaction of anthraquinones with DNA and topoisomerases is well-established, particularly for anticancer agents, current research is actively exploring a wider range of biological targets. nih.govnih.gov This expansion of scope opens up the potential for developing anthraquinones for a variety of diseases beyond cancer. Researchers are investigating the ability of this compound derivatives to modulate the activity of numerous other proteins involved in critical cellular processes.
Among the emerging targets are various protein kinases, telomerase, matrix metalloproteinases (MMPs), and G-quadruplexes. nih.gov For instance, some novel this compound derivatives have been shown to be potent inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in glycolysis, a key pathway for tumor growth. nih.gov Others have been found to induce apoptosis in cancer cells through the ROS/JNK signaling pathway. mdpi.com The ability of anthraquinones to interact with such a diverse array of biological molecules suggests that their therapeutic potential is far from fully realized. nih.gov Identifying these new targets and understanding the pathways they modulate is a key focus for future research, potentially leading to the development of anthraquinones for inflammatory diseases, neurodegenerative disorders, and other conditions. nih.govnih.gov Ruthenium complexes with this compound derivatives are also being explored as potential next-generation metal-based antitumor drugs. mdpi.com
Sustainable Production Methods and Green Chemistry Principles in this compound Synthesis and Application
In line with the global push for environmental sustainability, a significant area of future research is the development of green and sustainable methods for the production of anthraquinones. researchgate.net Traditional synthesis methods often rely on harsh reagents and organic solvents, generating significant chemical waste. youtube.com To address this, researchers are exploring eco-friendly alternatives that minimize environmental impact.
One promising approach is the use of solid acid catalysts for Friedel-Crafts reactions, a key step in this compound synthesis. researchgate.net This method can be performed under solvent-free conditions and allows for the regeneration and reuse of the catalyst. researchgate.net Another green strategy involves the use of plant cell suspension cultures to produce naturally occurring anthraquinones like emodin (B1671224) and physcion (B1677767). nih.gov This biotechnological approach offers a renewable and controlled production platform. Furthermore, the use of natural deep eutectic solvents (NADESs), which are biodegradable and have low toxicity, is being investigated for the efficient extraction of anthraquinones from plant sources. rsc.org The application of photochemical processes, utilizing light as a clean reagent, is also emerging as a green method for chemical transformations involving anthraquinones, such as the upcycling of polystyrene waste. rsc.org The historic this compound process for hydrogen peroxide production is also seeing competition from more direct and sustainable electrosynthesis methods. acs.orgwikipedia.orgacs.org These innovative and green approaches are crucial for ensuring the long-term viability and environmental compatibility of this compound production and application. coventry.ac.uk
Q & A
Q. What are the primary synthesis methods for anthraquinone, and how do they compare in efficiency and environmental impact?
this compound is commonly synthesized via gas-phase oxidation of anthracene using oxygen or peroxides like t-butylhydroperoxide (TBHP) and hydrogen peroxide. Gas-phase oxidation is favored for its cost-effectiveness and scalability, while liquid-phase methods with TBHP offer higher selectivity but require careful solvent and catalyst optimization . Comparative studies should assess reaction yields, energy consumption, and waste generation to determine suitability for specific applications.
Q. How can this compound content in plant extracts or biological samples be accurately quantified?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography (MEKC) are widely used for quantifying anthraquinones. For example, RP-HPLC with UV detection at 254 nm enables simultaneous quantification of multiple derivatives (e.g., emodin, aloe-emodin) after acid hydrolysis and chloroform extraction . Method validation should include spike-recovery tests and calibration against certified reference materials to ensure precision (<5% RSD).
Q. What structural features of this compound contribute to its stability and low toxicity in biological systems?
this compound’s planar aromatic structure and low solubility in water/lipids limit its bioavailability, reducing toxicity risks. Crystallographic studies confirm planarity, with hydrogen atoms aligned in the molecular plane, minimizing reactive interactions . Occupational safety assessments recommend an MAK value of 10 mg/m³ due to inert dust behavior .
Q. Which experimental designs are optimal for optimizing this compound-based extraction processes?
Orthogonal experimental design (e.g., L9 orthogonal array) efficiently screens factors like solvent composition, hydrolysis time, and temperature. For Rheum species extraction, a mixed acid (glacial acetic acid:HCl) hydrolysis followed by chloroform extraction maximizes total this compound yield . Response Surface Methodology (RSM) with Central Composite Design (CCD) further refines parameters like NaOH concentration and pulping time for cellulose extraction from biomass .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for redox flow batteries?
Density functional theory (DFT) predicts redox potentials and solubility by analyzing substituent effects. Electron-donating groups (e.g., –OCH₃) lower reduction potentials by stabilizing LUMO energies, while lithium ion pairing enhances reduction windows by 0.4 V . High-throughput screening of ~50 derivatives identified 2,6-DHAQ as a stable negolyte, with mixed electrolytes (e.g., 2,6-N-TSAQ + 2,6-DHAQ) increasing energy density by 40% .
Q. What strategies improve selectivity in catalytic hydrogenation of this compound for H₂O₂ production?
Metal catalysts (Pd, Ni) on mesoporous supports (e.g., SiO₂) enhance selective hydrogenation by tuning pore size and metal dispersion. In situ DRIFTS studies reveal that electron-deficient Pd sites favor H₂ activation without over-hydrogenation to anthracenol. Support acidity (e.g., Al₂O₃) further suppresses side reactions .
Q. How do charge-transfer dynamics in this compound-based molecular dyads influence photocatalytic efficiency?
In Cu(I)-anthraquinone dyads, time-resolved EPR and DFT show that photoexcitation triggers electron transfer from Cu to this compound, forming a charge-separated state. Proton exchange at the this compound oxygen sites stabilizes this state, enabling applications in solar H₂O₂ production. Spin density distributions confirm this compound’s role as the primary redox-active unit .
Q. What methodologies resolve contradictions in this compound’s ecological risk assessments?
Field studies using split-plot designs (e.g., treated vs. control subplots at 0–73 m from water) quantify this compound residues in crops and adjacent ecosystems. LC-MS/MS analyses show rapid degradation (residues <0.04 mg/kg in seeds) but require long-term monitoring of soil bioaccumulation and aquatic toxicity .
Q. How can mass spectrometry imaging elucidate this compound-derived carcinogenicity in renal tissues?
Desorption electrospray ionization (DESI)-Q-TOF/MSI maps spatial distributions of lucidin and rubiadin in rat kidneys. Co-localization with DNA adducts in the outer stripe of the outer medulla (OSOM) confirms genotoxicity as a driver of site-specific carcinogenesis. Isotope-labeled internal standards improve quantification accuracy .
Q. What CADD approaches prioritize this compound scaffolds for anticancer drug discovery?
Structure-based virtual screening (SBVS) against targets like topoisomerase-II and EGFR identifies derivatives with improved binding affinity (>30% inhibition at 10 µM). Pharmacophore models emphasize planar aromaticity and hydrogen-bond acceptors. In vitro validation includes cytotoxicity assays (IC₅₀ < 5 µM in MCF-7 cells) and DNA docking to confirm intercalation .
Methodological Considerations
- Experimental Design : Use CCD-RSM for multifactor optimization and orthogonal arrays for screening .
- Computational Tools : Employ DFT for redox potential prediction and molecular dynamics for protein-ligand interactions .
- Analytical Techniques : Leverage DESI-Q-TOF/MSI for spatial resolution and EPR for redox state characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
